molecular formula C19H22N2O4 B324388 N,N'-bis(3-methoxyphenyl)pentanediamide

N,N'-bis(3-methoxyphenyl)pentanediamide

Cat. No.: B324388
M. Wt: 342.4 g/mol
InChI Key: UHGAZMZJELATQQ-UHFFFAOYSA-N
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Description

N,N'-bis(3-methoxyphenyl)pentanediamide is a synthetic alkanediamide derivative featuring two 3-methoxyphenyl groups attached to a pentanediamide backbone. The compound’s methoxy substituents at the 3-position on the phenyl rings distinguish it from related derivatives, which often vary in substituent type (e.g., chloro, nitro, cyano), substituent position (e.g., 4-methoxy), or alkanediamide chain length (e.g., propanediamide, hexanediamide) .

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

N,N//'-bis(3-methoxyphenyl)pentanediamide

InChI

InChI=1S/C19H22N2O4/c1-24-16-8-3-6-14(12-16)20-18(22)10-5-11-19(23)21-15-7-4-9-17(13-15)25-2/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

UHGAZMZJELATQQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CCCC(=O)NC2=CC(=CC=C2)OC

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCCC(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Type and Position
  • N,N'-bis(4-cyanophenyl)pentanediamide (Compound 3): Synthesized using 4-aminobenzonitrile and glutaryl chloride. The electron-withdrawing cyano groups reduce electron density on the phenyl rings compared to methoxy groups, impacting reactivity and intermolecular interactions .
  • N,N'-bis[4-(aminocarbonyl)phenyl]hexanediamide (Compound 5): Features a longer hexanediamide chain and carboxamide substituents.
  • N,N'-bis(2,3-dichlorophenyl)propanediamide : Chloro substituents at the 2- and 3-positions introduce steric hindrance and electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound .
Chain Length
  • N,N,N',N'-tetrakis(4-methoxybenzyl)pentanediamide (6-16) : Synthesized from glutaryl chloride, this derivative has four 4-methoxybenzyl groups, highlighting how substituent position (4- vs. 3-methoxy) alters spatial arrangements .

Physicochemical Properties

Compound Substituents Chain Length Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
N,N'-bis(4-cyanophenyl)pentanediamide 4-CN Pentane 238–239 68 IR: 2221 cm⁻¹ (C≡N); NMR: δ 7.7 (d, J=8 Hz)
N,N'-bis[4-(aminocarbonyl)phenyl]hexanediamide 4-CONH₂ Hexane >300 90 IR: 1659 cm⁻¹ (C=O); NMR: δ 7.8 (d, J=7 Hz)
N,N'-bis(3-methylphenyl)propanediamide 3-CH₃ Propane Not reported Not reported NMR: δ 2.4 (br m, CH₂); δ 1.6 (m, CH₂)
N,N'-bis(2,3-dichlorophenyl)propanediamide 2,3-Cl₂ Propane Not reported Not reported CAS: 36476-40-1; Mol. Wt.: 394.09

Key Observations :

  • Methoxy and methyl groups (electron-donating) generally increase solubility in polar solvents compared to chloro or cyano substituents.
  • Longer chains (hexanediamide) exhibit higher thermal stability (decomposition >300°C) .
Cytotoxicity in Cancer Cell Lines
Compound (Derivative) Substituents IC₅₀ (μM) Range Notable Activity
5c: N,N'-bis(3-chlorophenyl) 3-Cl >100 Low cytotoxicity across all tested cell lines
5d: N,N'-bis(3-bromophenyl) 3-Br >100 Low cytotoxicity
5g: N,N'-bis(4-bromophenyl) 4-Br >100 Low cytotoxicity
5j: N,N'-bis(2-chlorophenyl) 2-Cl >100 Low cytotoxicity
5h: N,N'-bis(4-nitrophenyl) 4-NO₂ <10 High cytotoxicity (except HT-29 cells)

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Br) at the 4-position enhance cytotoxicity, likely due to increased electrophilicity and interaction with cellular targets.
  • 3-methoxy groups (as in the target compound) may exhibit moderate activity, inferred from the low activity of 3-substituted analogs like 5c and 5d.

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